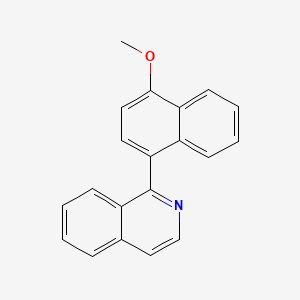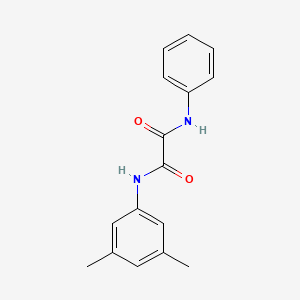![molecular formula C14H30N2 B12519244 Ethanamine;tricyclo[5.2.1.02,6]decane](/img/structure/B12519244.png)
Ethanamine;tricyclo[5.2.1.02,6]decane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanamine;tricyclo[5.2.1.02,6]decane is an organic compound with a unique tricyclic structure. It is known for its stability and is often used as a precursor in the synthesis of more complex molecules. The compound’s structure consists of a tricyclo[5.2.1.02,6]decane framework, which is a cage-like configuration, and an ethanamine group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethanamine;tricyclo[5.2.1.02,6]decane can be achieved through various methods. One common approach involves the hydrogenation of cyclopentadiene dimer to form endo- and exo-tricyclo[5.2.1.02,6]decanes. These intermediates can then be converted to the desired compound using ionic liquids and catalysts such as [Et3NH]+[Al2Cl7]− and CuSO4 .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of high-pressure hydrogenation and advanced catalytic systems to ensure high yields and purity. The process typically includes multiple purification steps to isolate the desired product from by-products and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions
Ethanamine;tricyclo[5.2.1.02,6]decane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the ethanamine group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)
Substitution: Alkyl halides (e.g., methyl iodide, ethyl bromide)
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of fully saturated hydrocarbons
Substitution: Formation of substituted ethanamine derivatives
Scientific Research Applications
Ethanamine;tricyclo[5.2.1.02,6]decane has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a scaffold in drug design and development.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Mechanism of Action
The mechanism of action of ethanamine;tricyclo[5.2.1.02,6]decane involves its interaction with specific molecular targets and pathways. The compound’s cage-like structure allows it to fit into enzyme active sites, potentially inhibiting or modifying their activity. This interaction can lead to various biological effects, such as antiviral or anticancer activities, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Tricyclodecane: Another tricyclic compound with a similar cage-like structure, used primarily in jet fuel due to its high energy density.
Isotwistane: Known for its presence in natural products and its challenging synthesis.
Uniqueness
Ethanamine;tricyclo[5.2.1.02,6]decane stands out due to its combination of a tricyclic framework and an ethanamine group, which provides unique reactivity and potential applications in various fields. Its stability and ability to undergo diverse chemical reactions make it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C14H30N2 |
|---|---|
Molecular Weight |
226.40 g/mol |
IUPAC Name |
ethanamine;tricyclo[5.2.1.02,6]decane |
InChI |
InChI=1S/C10H16.2C2H7N/c1-2-9-7-4-5-8(6-7)10(9)3-1;2*1-2-3/h7-10H,1-6H2;2*2-3H2,1H3 |
InChI Key |
MPYOXCAHVAWKKU-UHFFFAOYSA-N |
Canonical SMILES |
CCN.CCN.C1CC2C3CCC(C3)C2C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



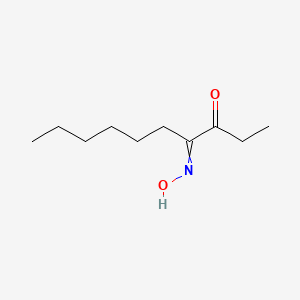
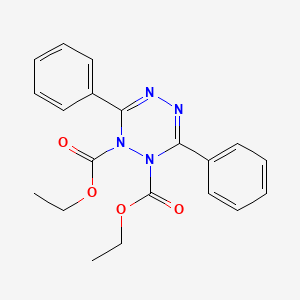

![N-Acetyl-S-[(3S)-1-hydroxyhexan-3-yl]-L-cysteine](/img/structure/B12519188.png)
![3-Chloro-5-[(2-methyl-1,3-thiazol-4-yl)ethynyl]benzonitrile](/img/structure/B12519192.png)
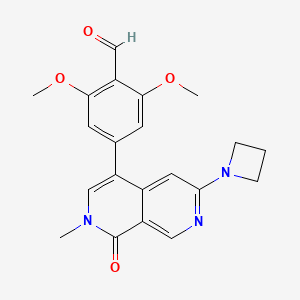

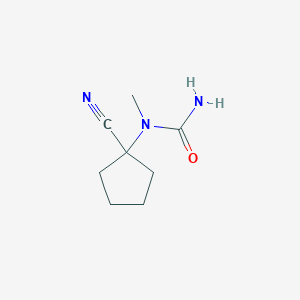

![Ethanone, 1,1'-[1,3-phenylenebis(methyleneoxy-3,1-phenylene)]bis-](/img/structure/B12519235.png)
![Methanone, (3-fluorophenyl)[2-[4-(methylsulfonyl)phenyl]-3-pyridinyl]-](/img/structure/B12519237.png)
